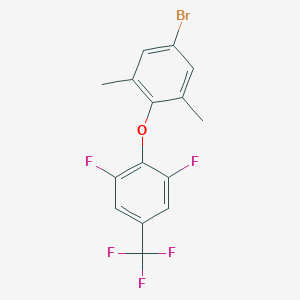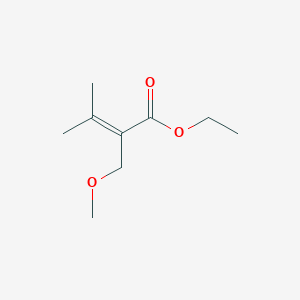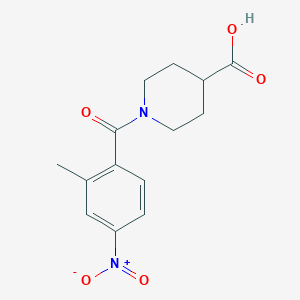![molecular formula C22H23N3O4S B14078400 5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EMD 57033 is a small molecule known for its ability to stimulate the actomyosin ATPase activity and enhance the contractility of myofilaments. It binds to an allosteric pocket in the myosin motor domain, protecting myosin against heat stress and thermal denaturation . This compound has been studied for its potential to treat heart failure, myopathies, and protein misfolding diseases .
Chemical Reactions Analysis
EMD 57033 undergoes various chemical reactions, primarily focusing on its interaction with myosin. It enhances the contractility of myofilaments by promoting the activation of myosin in thick filaments . The compound binds to the myosin motor domain, increasing ATP hydrolysis and coupling between actin and nucleotide binding sites . Common reagents and conditions used in these reactions include calcium ions and ATP, with the major product being the activated myosin complex.
Scientific Research Applications
EMD 57033 has a wide range of scientific research applications:
Cardiology: It is used to study the enhancement of cardiac muscle contractility and the treatment of heart failure.
Molecular Biology: The compound is employed to investigate the refolding and activation of myosin motor function.
Biochemistry: Researchers use EMD 57033 to understand the biochemical pathways involved in muscle contraction and protein stabilization.
Pharmacology: It serves as a reference compound for developing new drugs targeting cardiac muscle function.
Mechanism of Action
EMD 57033 exerts its effects by binding to an allosteric pocket in the myosin motor domain. This binding increases ATP hydrolysis, enhances the coupling between actin and nucleotide binding sites, and significantly increases actin affinity in the presence of ATP . The compound also protects myosin against heat stress and thermal denaturation, leading to the refolding and reactivation of ATPase and motile activities . The molecular targets include the myosin motor domain and the troponin complex on the actin filament .
Comparison with Similar Compounds
EMD 57033 is unique due to its ability to enhance myosin motor function and protect against thermal denaturation. Similar compounds include:
Omecamtiv Mecarbil: A myosin activator used to improve cardiac muscle function.
Danicamtiv: Another myosin activator with similar applications in cardiology.
Mavacamten: A myosin inhibitor used to treat hypertrophic cardiomyopathy.
CK-274: A myosin inhibitor with potential therapeutic value in cardiac muscle disorders.
These compounds share the common goal of modulating myosin function but differ in their specific mechanisms and applications.
Properties
Molecular Formula |
C22H23N3O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6R)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m1/s1 |
InChI Key |
IZLRMTJLQCLMKF-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


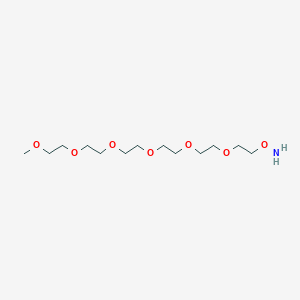

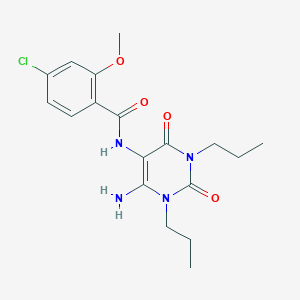
![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

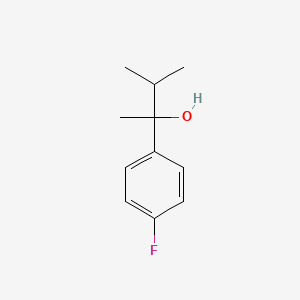

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)
